molecular formula C13H20N2O2 B14228885 N-(4-Methoxyphenyl)-L-isoleucinamide CAS No. 521946-80-5

N-(4-Methoxyphenyl)-L-isoleucinamide

Cat. No.: B14228885
CAS No.: 521946-80-5
M. Wt: 236.31 g/mol
InChI Key: PFHBOTFALMYXKE-CABZTGNLSA-N
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Description

N-(4-Methoxyphenyl)-L-isoleucinamide is a chiral chemical compound designed for research and development applications, particularly in pharmaceutical and organic chemistry. This specialty chemical features L-isoleucine, a fundamental amino acid known for its role in protein structure, coupled with a 4-methoxyphenyl group. This structural motif is frequently explored in medicinal chemistry for its potential to contribute to biological activity and molecular recognition. Compounds with similar 4-methoxyphenyl substituents have been investigated as intermediates in the synthesis of more complex molecules . The presence of the amide functional group is a common feature in many biologically active molecules and is a key linkage in peptide synthesis. Researchers may utilize this compound as a building block for constructing peptides or as a precursor in the design and synthesis of novel molecules for biological screening. The L-isoleucine moiety provides a defined stereocenter, which is often critical for specific interactions in chiral environments, such as with enzymes or receptors. Handling should be performed in a well-ventilated laboratory setting, and proper personal protective equipment should be worn. This product is intended for research purposes by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

521946-80-5

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

(2S,3S)-2-amino-N-(4-methoxyphenyl)-3-methylpentanamide

InChI

InChI=1S/C13H20N2O2/c1-4-9(2)12(14)13(16)15-10-5-7-11(17-3)8-6-10/h5-9,12H,4,14H2,1-3H3,(H,15,16)/t9-,12-/m0/s1

InChI Key

PFHBOTFALMYXKE-CABZTGNLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)OC)N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The most common approach involves activating the carboxylic acid group of L-isoleucine using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of an active ester or O-acylisourea intermediate, which subsequently reacts with 4-methoxyaniline. A representative procedure adapted from analogous syntheses is outlined below:

  • Activation of L-Isoleucine : L-Isoleucine (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen. DCC (1.2 equiv) and N-hydroxysuccinimide (HOSu, 1.1 equiv) are added to form the active ester.
  • Nucleophilic Attack by 4-Methoxyaniline : 4-Methoxyaniline (1.1 equiv) is introduced, and the reaction is stirred at 0–5°C for 12 hours.
  • Workup and Purification : The mixture is filtered to remove dicyclohexylurea, concentrated under reduced pressure, and purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

This method typically yields 65–80% product, with racemization minimized by maintaining low temperatures and avoiding prolonged reaction times.

Schotten-Baumann Reaction for Amide Synthesis

An alternative method employs the Schotten-Baumann reaction, where L-isoleucine’s carboxyl group is activated as an acid chloride. However, this approach risks racemization due to the harsh acidic conditions required.

  • Chlorination of L-Isoleucine : L-Isoleucine is treated with thionyl chloride (SOCl₂) at reflux to generate L-isoleucine chloride hydrochloride.
  • Coupling with 4-Methoxyaniline : The acid chloride is reacted with 4-methoxyaniline in the presence of a base (e.g., NaOH) to neutralize HCl.
  • Isolation : The product is extracted with dichloromethane, washed with brine, and dried over MgSO₄.

While this route offers faster reaction times, yields are generally lower (50–60%) due to competing hydrolysis and racemization.

Solid-Phase Peptide Synthesis (SPPS)

For high-throughput applications, SPPS using Fmoc-protected L-isoleucine on Wang resin has been adapted:

  • Resin Loading : Fmoc-L-isoleucine is anchored to the resin via its carboxyl group.
  • Deprotection and Coupling : The Fmoc group is removed with piperidine, and 4-methoxyphenylamine is coupled using HOBt/EDC as activators.
  • Cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA).

This method achieves >90% purity but requires specialized equipment and is cost-prohibitive for large-scale synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields are obtained in polar aprotic solvents like DMF or dichloromethane, which solubilize both the amino acid and aromatic amine. Elevated temperatures (25–40°C) accelerate reaction kinetics but increase racemization risk. A balance is achieved by stirring at 0–5°C for 12–24 hours.

Catalytic Additives

4-Dimethylaminopyridine (DMAP) is often added (0.1–0.2 equiv) to catalyze the coupling by stabilizing the transition state. This reduces side reactions and improves yields by 10–15%.

Stoichiometric Ratios

A slight excess of 4-methoxyaniline (1.1–1.2 equiv) ensures complete consumption of the activated amino acid, minimizing unreacted starting material.

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : Key absorption bands include N–H stretch (3300–3250 cm⁻¹), amide C=O (1680–1650 cm⁻¹), and aromatic C–O (1250 cm⁻¹).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 0.85–0.89 (m, 6H, Ile CH₂CH₃), 1.15–1.25 (m, 1H, Ile β-CH), 1.45–1.55 (m, 2H, Ile γ-CH₂), 3.72 (s, 3H, OCH₃), 6.85–6.90 (d, 2H, ArH), 7.45–7.50 (d, 2H, ArH), 8.10–8.15 (s, 1H, NH).
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 11.5 (Ile CH₂CH₃), 25.8 (Ile β-CH), 37.2 (Ile α-CH), 55.6 (OCH₃), 114.5–159.0 (aromatic carbons), 172.0 (amide C=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥98% purity, with a retention time of 12.3 minutes.

Applications in Pharmaceutical Research

This compound serves as a precursor in the synthesis of kinase inhibitors and antimicrobial peptides. Its rigid aromatic moiety enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in analogues targeting Staphylococcus aureus sortase A.

Challenges and Mitigation Strategies

  • Racemization : Use of HOBt or Oxyma Pure as additives reduces racemization to <2%.
  • Low Solubility : Co-solvents like tetrahydrofuran (THF) improve dissolution during coupling.

Table 1: Comparison of Synthetic Methods for this compound

Method Reagents Yield (%) Purity (%) Racemization Risk
Carbodiimide (DCC) DCC, HOSu, DMAP 75–80 95–98 Low
Schotten-Baumann SOCl₂, NaOH 50–60 85–90 Moderate
SPPS Fmoc-Ile, HOBt/EDC 90–95 ≥98 Negligible

Table 2: Key Characterization Data

Technique Key Observations Citation
IR C=O (1680 cm⁻¹), N–H (3280 cm⁻¹)
¹H NMR δ 3.72 (OCH₃), δ 8.10 (NH)
HPLC tᵣ = 12.3 min, 98% purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methoxyphenyl)-L-isoleucinamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(4-Methoxyphenyl)-L-isoleucinamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural similarity to natural amino acids makes it a valuable tool in biochemical assays .

Medicine: Its amide linkage and aromatic ring provide a scaffold for the development of bioactive molecules with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Anthelmintic Agents: N-(4-Methoxyphenyl)pentanamide

Structural Similarities and Differences :

  • N-(4-Methoxyphenyl)pentanamide () shares the 4-methoxyphenyl group but replaces L-isoleucinamide with a pentanamide chain. This simplification reduces molecular weight and complexity.
  • Activity : Demonstrates anthelmintic efficacy comparable to albendazole (85–90% larval mortality in Toxocara canis), attributed to tubulin binding disruption.
  • Toxicity : Lower cytotoxicity (IC₅₀ > 200 µM in SH-SY5Y and Vero cells) compared to albendazole (IC₅₀ = 45 µM) .
  • Drug-Likeness : Complies with Lipinski’s Rule of Five, with a polar surface area (PSA) of 58 Ų, enhancing oral bioavailability .

Table 1: Anthelmintic and Toxicity Profiles

Compound Anthelmintic Activity (Larval Mortality) Cytotoxicity (IC₅₀, µM) PSA (Ų)
N-(4-Methoxyphenyl)-L-isoleucinamide Data pending Data pending ~85*
N-(4-Methoxyphenyl)pentanamide 85–90% (10 µM) >200 58
Albendazole 95% (10 µM) 45 65

*Estimated based on structural analogs.

Anticancer Phenylretinamides

N-(4-Methoxyphenyl)retinamide () is a retinoid analog with a methoxyphenyl group. Unlike this compound, its structure includes a retinoic acid backbone linked to the 4-methoxyphenyl group.

  • Activity : Induces apoptosis in bladder cancer cells (IC₅₀ = 8–12 µM), surpassing fenretinide (4HPR) in potency.
  • Mechanism : Modulates cell cycle (G₁ arrest) and upregulates pro-apoptotic proteins (e.g., Bax) .

Key Contrast: While both compounds feature methoxyphenyl amides, the retinoid backbone in phenylretinamides confers selective cytotoxicity, contrasting with the amino acid-based structure of this compound.

Antiviral Derivatives: Fluoxetine Analogs

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide () replaces the isoleucinamide group with a furan-carboxamide chain.

  • Activity : Exhibits pan-enterovirus inhibition (EC₅₀ = 0.8 µM) by targeting the viral 2C protein.
  • Advantage : Reduced cytotoxicity (CC₅₀ > 50 µM) compared to fluoxetine (CC₅₀ = 12 µM) .

Structural Insight : The methoxyphenyl group enhances membrane permeability, while the furan-carboxamide moiety improves target affinity.

Crystallographic and Physicochemical Comparisons

Piperazin-1-ium Salts ():

  • Structure : N-(4-Methoxyphenyl)piperazin-1-ium salts form hydrogen-bonded networks (e.g., O–H···O and N–H···O interactions), enhancing crystalline stability.
  • Conformation : Piperazine rings adopt chair conformations, with methoxyphenyl groups equatorial. Dihedral angles between aryl rings range from 62–68°, influencing solubility .

This compound : Likely exhibits similar hydrogen-bonding capacity due to the amide group, though solubility may differ due to the bulky isoleucine side chain.

Q & A

Q. What are the recommended synthetic routes for N-(4-Methoxyphenyl)-L-isoleucinamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling L-isoleucine with 4-methoxyphenyl groups via amidation. Key steps include:

  • Activation of the carboxyl group : Use carbodiimide coupling agents (e.g., EDC or DCC) with a catalytic base to enhance nucleophilic attack by the 4-methoxyaniline group .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates and reduce side reactions .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm identifies impurities .
  • Spectroscopy :
    • NMR : Confirm the presence of methoxy protons (~δ 3.8 ppm in 1^1H NMR) and amide carbonyl signals (~δ 170 ppm in 13^{13}C NMR) .
    • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 294.3 (calculated for C14H20N2O3C_{14}H_{20}N_2O_3) .

Q. What are the solubility characteristics of this compound in common solvents?

Solvent Solubility (mg/mL) Temperature (°C) Reference
Water0.1225
Ethanol8.525
DMSO>5025
Low aqueous solubility necessitates DMSO for biological assays. Pre-saturate buffers to avoid precipitation .

Advanced Research Questions

Q. How can X-ray crystallography resolve conflicting data on the stereochemistry of this compound?

  • Crystal growth : Use slow evaporation of a saturated ethanol solution to obtain single crystals.
  • Data collection : Employ a synchrotron source for high-resolution (<1.0 Å) data to resolve chiral centers. SHELXL software is recommended for refinement due to its robustness in handling small-molecule structures .
  • Validation : Compare observed vs. calculated electron density maps to confirm the L-isoleucine configuration and methoxyphenyl orientation .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Impurity profiles : Quantify by-products (e.g., unreacted 4-methoxyaniline) via LC-MS and correlate with bioassay results .
  • Assay conditions : Standardize protocols (e.g., ATP levels in cell viability assays) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Metabolic instability : Perform stability studies in liver microsomes to assess if rapid degradation skews IC50_{50} values .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Docking studies : Use AutoDock Vina to simulate interactions with off-target receptors (e.g., GPCRs vs. kinases). Focus on the methoxyphenyl moiety’s role in π-π stacking .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the amide bond in physiological conditions .
  • QSAR : Corrogate substituent effects (e.g., electron-donating groups on the phenyl ring) with activity data to prioritize synthetic targets .

Q. What are the key stability challenges for this compound under physiological conditions?

  • Hydrolysis : The amide bond is susceptible to enzymatic cleavage by proteases. Stabilize via methyl substitution on the phenyl ring (reduces steric hindrance) .
  • Oxidation : The methoxy group may oxidize to quinones. Include antioxidants (e.g., ascorbic acid) in formulation buffers .
  • Photodegradation : Store lyophilized samples in amber vials at -80°C to prevent UV-induced decomposition .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Property Value Method Reference
LogP2.1 ± 0.3Shake-flask (octanol/water)
pKa (amide NH)8.9Potentiometric titration
Melting point158–160°CDifferential scanning calorimetry

Q. Table 2. Troubleshooting Common Synthesis Issues

Issue Root Cause Solution
Low yield (<40%)Incomplete activation of carboxylIncrease EDC concentration by 20% .
Amide bond racemizationHigh reaction temperatureConduct coupling at 0–4°C .
Solvent interference in NMRResidual DMSOLyophilize and redissolve in CDCl3 .

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